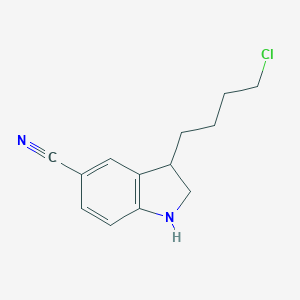

3-(4-Chlorobutyl)indoline-5-carbonitrile

Description

3-(4-Chlorobutyl)indole-5-carbonitrile (CAS: 143612-79-7) is a synthetic indole derivative with the molecular formula C₁₃H₁₃ClN₂ and a molecular weight of 232.71 g/mol . It is a white to off-white crystalline solid with a purity range of 97.0–98.0%, commonly used as a pharmaceutical intermediate in the synthesis of Vilazodone, a serotonin reuptake inhibitor (SSRI) and partial 5-HT₁A agonist for treating major depressive disorder . The compound’s synthesis involves selective deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, yielding 32% after purification challenges . Its structural features include a chlorobutyl chain at the indole 3-position and a cyano group at the 5-position, contributing to its role in drug development .

Properties

IUPAC Name |

3-(4-chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,11,16H,1-3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRPAFIHHMAPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(N1)C=CC(=C2)C#N)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Process Overview

The Friedel-Crafts alkylation method, as detailed in Patent CN111087339A, involves the reaction of 5-cyanoindole with 4-chlorobutyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. The process is conducted under nitrogen protection to prevent oxidation and moisture interference. Key steps include:

-

Solvent System Preparation : Dichloromethane (DCM) and nitromethane are mixed in a reactor, followed by the addition of AlCl₃ at controlled temperatures (5–10°C).

-

Alkylation : 4-Chlorobutyl chloride is introduced dropwise to the reactor, maintaining a molar ratio of 1:1 to 1.6 (5-cyanoindole to 4-chlorobutyl chloride).

-

Workup and Purification : The intermediate is isolated via centrifugation, washed with water, and dried under vacuum. Dimethoxyethane and dimethyl thioalkane are used in subsequent steps to enhance purity.

Optimization and Yield Data

-

Temperature Control : Cooling to 2°C during AlCl₃ addition minimizes side reactions, improving yield to 74–79%.

-

Catalyst Efficiency : Triplicate additions of AlCl₃ ensure complete conversion, with residual catalyst removed during aqueous workup.

-

Solvent Selection : A DCM-nitromethane mixture (3:1 v/v) balances reactivity and solubility, reducing reaction time to 2–3 hours.

Table 1: Key Parameters for Friedel-Crafts Alkylation Method

Alkene Reduction Route via Zinc-Mediated Coupling

Alternative Synthetic Pathway

Patent CN107501159B discloses a two-step method avoiding hazardous Lewis acids:

-

Alkylation with 1-Bromo-4-chloro-2-butene : 5-Cyanoindole reacts with 1-bromo-4-chloro-2-butene in tetrahydrofuran (THF) using zinc as a catalyst at ambient temperature (15–25°C).

-

Double Bond Reduction : The resulting 3-(4-chlorobutyl-2-en-1-yl)-5-cyanoindole undergoes hydrogenation or hydride reduction to yield the saturated product.

Advantages Over Traditional Methods

Table 2: Comparative Analysis of Preparation Methods

Critical Evaluation of Methodologies

Industrial Applicability

The Friedel-Crafts method excels in large-scale production due to its straightforward protocol and high yields. However, the use of AlCl₃ necessitates specialized equipment for handling corrosive materials. In contrast, the zinc-mediated route offers a greener alternative but introduces complexity with the reduction step, potentially increasing costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis Process

The production of 3-(4-Chlorobutyl)indoline-5-carbonitrile involves several key steps:

- Reagents and Conditions :

- Yield and Purity :

Pharmaceutical Applications

The primary application of this compound is in the synthesis of vilazodone , which is utilized in treating major depressive disorder. The mechanism of action involves selective serotonin reuptake inhibition alongside partial agonism at the serotonin 5-HT1A receptor, contributing to its antidepressant effects .

Clinical Implications

- Vilazodone : Approved for clinical use, vilazodone has shown efficacy in alleviating symptoms of depression, including mood disturbances and cognitive impairments. Its unique mechanism differentiates it from traditional SSRIs, potentially offering benefits for patients who do not respond to standard treatments .

Case Study: Synthesis Optimization

A recent study demonstrated an optimized synthesis route for this compound that significantly reduced production time from several hours to under two hours while maintaining high yield and purity. This advancement not only lowers costs but also enhances scalability for pharmaceutical manufacturing .

Therapeutic Research

Ongoing research is exploring the broader therapeutic potential of vilazodone beyond depression. Investigations into its efficacy in anxiety disorders and other mood-related conditions are underway, supported by preliminary findings suggesting that the compound may also influence neuroplasticity and resilience against stress .

Potential Future Applications

Given its structural properties, this compound may have potential applications in:

- Neuropharmacology : Further studies could explore its role in modulating neurotransmitter systems beyond serotonin, possibly leading to new treatments for various psychiatric disorders.

- Synthetic Biology : The compound's unique structure could inspire novel synthetic pathways or derivatives with enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action of 3-(4-chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

3-(4-Aminobutyl)indole-5-carbonitrile

- Molecular Formula : C₁₃H₁₄N₃

- Key Differences: Replaces the chlorobutyl group with an aminobutyl chain.

- Applications: Potential as a precursor for amine-containing pharmaceuticals. Lacks the electrophilic chlorine, altering reactivity in coupling reactions .

5-Cyanoindole

- Molecular Formula : C₉H₅N₂

- Key Differences : Lacks the chlorobutyl substituent, simplifying synthesis but reducing molecular complexity.

- Applications : Used in fluorescence studies and as a building block for simpler indole derivatives .

4-Cyanoaniline

Physical and Chemical Properties

| Property | 3-(4-Chlorobutyl)indole-5-carbonitrile | 5-Cyanoindole | 4-Cyanoaniline |

|---|---|---|---|

| Molecular Weight (g/mol) | 232.71 | 143.15 | 118.14 |

| Melting Point | Not reported | 193–198°C | 83–85°C |

| Solubility | Soluble in DMF, sparingly in water | Low in water | Moderate in water |

| Key Functional Groups | Chlorobutyl, cyano | Cyano | Cyano, amine |

Notable Trends:

- The chlorobutyl group enhances hydrophobicity, making 3-(4-Chlorobutyl)indole-5-carbonitrile less water-soluble than 4-cyanoaniline .

- The cyano group in all compounds enables hydrogen bonding and π-stacking, critical for crystal packing and intermolecular interactions .

Crystallographic and Non-Covalent Interactions

- 3-(4-Chlorobutyl)indole-5-carbonitrile : Forms a supramolecular sheet via C–H⋯Cl hydrogen bonds and π–π stacking (centroid distances: 3.556–3.679 Å). The chlorobutyl chain and indole moiety are nearly coplanar (dihedral angle: 1.27°) .

- 5-Cyanoindole: Lacks extended alkyl chains, resulting in simpler π-stacking motifs without halogen interactions .

- 4-Cyanoaniline: Exhibits N–H⋯N hydrogen bonds due to the amine group, absent in chlorobutyl analogs .

Implication : The chlorobutyl chain’s planarity and halogen interactions enhance crystal stability, favoring its use in solid-state drug formulations .

Biological Activity

3-(4-Chlorobutyl)indoline-5-carbonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps that utilize various reagents and conditions. A typical synthesis process includes:

- Reagents : The primary reagents include dichloromethane, nitromethane, aluminum chloride, and 4-chlorobutyl chloride.

- Process Overview :

- The initial step involves mixing dichloromethane and nitromethane in a reactor under nitrogen atmosphere.

- Aluminum chloride is added to facilitate the reaction at low temperatures (5-10 °C).

- The 5-cyanoindole is then introduced, leading to the formation of the desired product through controlled stirring and temperature management.

- The final product is isolated through filtration and purification techniques, yielding a product with high purity levels (up to 98% by HPLC) .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has focused on its effects on various cancer cell lines, demonstrating:

- Mechanism of Action : The compound appears to inhibit cell proliferation through apoptosis induction in cancer cells. It has been shown to affect signaling pathways involved in cell survival and proliferation .

- IC50 Values : In vitro assays have reported IC50 values ranging from 10 µM to 30 µM against different cancer cell lines, indicating moderate potency compared to established chemotherapeutics .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity:

- Spectrum of Activity : Studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 50 µg/mL to 100 µg/mL .

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes, although further mechanistic studies are required to elucidate this pathway .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Study on Cancer Cell Lines :

- Antimicrobial Evaluation :

Q & A

Q. What are the optimized synthetic routes for 3-(4-Chlorobutyl)indoline-5-carbonitrile, and how can low yields be addressed?

Methodological Answer: The compound is synthesized via selective deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, yielding 26% before purification and 32% post-purification . Low yields arise from challenges in isolating the solid intermediate via chromatography. To improve efficiency:

- Alternative Catalysts: Explore palladium- or nickel-based catalysts for enhanced selectivity.

- Purification Strategies: Replace column chromatography with recrystallization in dimethylformamide (DMF) or mixed solvents (e.g., DMF/water) to retain crystallinity .

- Reaction Monitoring: Use TLC or HPLC to track intermediate stability and optimize reaction termination.

Q. What spectroscopic and analytical techniques validate the structural integrity of this compound?

Methodological Answer: Key techniques include:

Q. How does this compound act as an HCN1 channel blocker, and what experimental models are used to study this mechanism?

Methodological Answer: The compound reduces hyperpolarization-activated cyclic nucleotide-gated (HCN1) channel currents, potentially modulating cardiac or neuronal excitability . Experimental approaches include:

- Electrophysiology: Patch-clamp assays on transfected HEK293 cells or primary neurons to measure current inhibition.

- Molecular Docking: Simulate interactions with HCN1’s cyclic nucleotide-binding domain (CNBD) using software like AutoDock Vina.

- In Vivo Models: Test behavioral effects in rodent models of arrhythmia or neuropathic pain .

Q. What strategies mitigate purification challenges posed by the compound’s solid-state properties?

Methodological Answer:

- Recrystallization Optimization: Use gradient cooling in DMF/ethanol to enhance crystal uniformity .

- Alternative Solvents: Test hexafluoroisopropanol (HFIP) for improved solubility and reduced aggregation.

- Chromatography Alternatives: Employ centrifugal partition chromatography (CPC) with non-polar solvent systems to avoid column clogging .

Q. How is this compound utilized as an intermediate in antidepressant drug synthesis (e.g., Vilazodone)?

Methodological Answer: The compound is a key intermediate in Vilazodone synthesis, coupling with 5-(piperazin-1-yl)benzofuran-2-carboxamide via nucleophilic substitution . Critical steps include:

- Amine Formation: React the chlorobutyl group with piperazine under anhydrous conditions (e.g., DMF, 60°C).

- Yield Optimization: Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .

- Impurity Control: Monitor residual chloride via ion chromatography to ensure API purity .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation: Work in a fume hood to avoid inhalation (H332).

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols (P501) .

- Storage: Store at 2–8°C under inert atmosphere (N2/Ar) to prevent degradation .

Conflict Analysis

While reports a final yield of 32%, no direct contradictions exist in the provided data. Discrepancies in melting points (100°C in vs. 98–102°C in ) likely reflect batch-specific purity variations, emphasizing the need for rigorous in-house characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.